![molecular formula C21H17N B2870164 8-Methyl-2-[(E)-2-(naphthalen-1-yl)ethenyl]indolizine CAS No. 314731-96-9](/img/structure/B2870164.png)
8-Methyl-2-[(E)-2-(naphthalen-1-yl)ethenyl]indolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-2-[(E)-2-(naphthalen-1-yl)ethenyl]indolizine is a nitrogen-containing heterocyclic compound. Indolizines are known for their unique structural properties and potential biological activities. This compound, in particular, features a naphthyl group attached to the indolizine core, which may impart distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of indolizines, including 8-Methyl-2-[(E)-2-(naphthalen-1-yl)ethenyl]indolizine, can be achieved through various methods. Classical methodologies such as the Scholtz or Chichibabin reactions have been widely used. These methods typically involve the cyclization of pyridine or pyrrole derivatives . More recent approaches include transition metal-catalyzed reactions and oxidative coupling . For instance, the reaction of 2-alkylpyridines with aldehydes, secondary amines, and terminal alkynes under Au-catalyzed conditions can yield indolizines .
Industrial Production Methods
Industrial production of indolizines often relies on scalable and efficient synthetic routes. Radical-induced synthetic approaches have gained attention due to their high atom- and step-economy .
Análisis De Reacciones Químicas
Types of Reactions
8-Methyl-2-[(E)-2-(naphthalen-1-yl)ethenyl]indolizine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indolizine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indolizine-2-carboxylic acids, while reduction can produce indolizine-2-ylmethanols .
Aplicaciones Científicas De Investigación
8-Methyl-2-[(E)-2-(naphthalen-1-yl)ethenyl]indolizine has a variety of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and functional materials.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of organic fluorescent molecules for material applications.
Mecanismo De Acción
The mechanism of action of 8-Methyl-2-[(E)-2-(naphthalen-1-yl)ethenyl]indolizine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, indolizine derivatives have been shown to inhibit DNA topoisomerase I, an enzyme involved in DNA replication .
Comparación Con Compuestos Similares
Similar Compounds
Indole: Another nitrogen-containing heterocycle with a similar structure but different biological activities.
Indolizidine: A related compound with a fused bicyclic structure, known for its presence in natural alkaloids.
Uniqueness
8-Methyl-2-[(E)-2-(naphthalen-1-yl)ethenyl]indolizine is unique due to the presence of the naphthyl group, which can enhance its chemical reactivity and biological activity compared to other indolizine derivatives .
Propiedades
IUPAC Name |
8-methyl-2-[(E)-2-naphthalen-1-ylethenyl]indolizine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N/c1-16-6-5-13-22-15-17(14-21(16)22)11-12-19-9-4-8-18-7-2-3-10-20(18)19/h2-15H,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOASPLZBXSZDFG-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=CC(=C2)C=CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=CC(=C2)/C=C/C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 4-[(4,6-dimethylpyridin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate](/img/structure/B2870081.png)
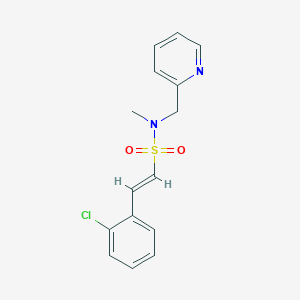
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2870085.png)
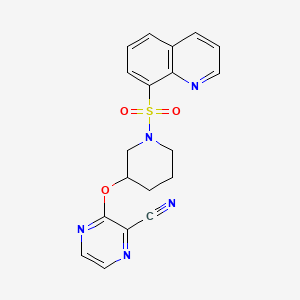
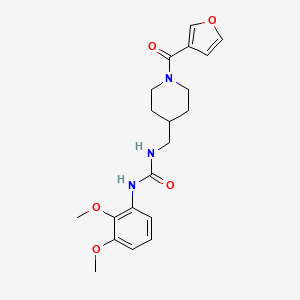
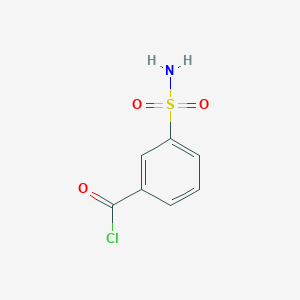
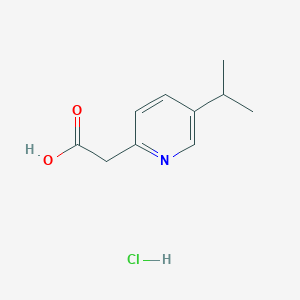
![5,6-Dihydrobenzo[h]cinnolin-3-yl 4-fluorobenzyl sulfide](/img/structure/B2870091.png)
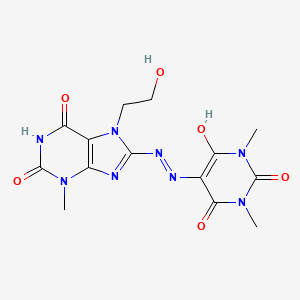
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2870094.png)
![Methyl 2-[[1-(2,2-difluoroethyl)-3-methylpyrazol-4-yl]amino]acetate](/img/structure/B2870095.png)
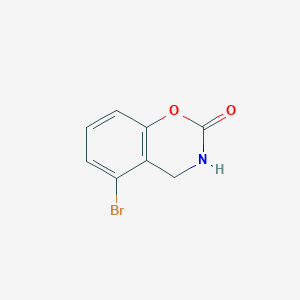
![2-(benzylthio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2870100.png)
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2870104.png)
